molecular formula C18H14Cl2N4O2 B2960739 (E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide CAS No. 306300-61-8

(E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2960739
CAS No.: 306300-61-8
M. Wt: 389.24
InChI Key: QBRJOVUMSVMDGH-UFFVCSGVSA-N
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Description

(E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 2,6-dichlorobenzylidene moiety and a 4-methoxyphenyl substituent at the pyrazole C3 position. The (E)-configuration of the hydrazone linkage is critical for its structural stability and biological interactions. Its synthesis typically involves condensation of 3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide with 2,6-dichlorobenzaldehyde under acidic conditions, followed by crystallization and spectroscopic validation (IR, NMR, ESI-MS) .

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N4O2/c1-26-12-7-5-11(6-8-12)16-9-17(23-22-16)18(25)24-21-10-13-14(19)3-2-4-15(13)20/h2-10H,1H3,(H,22,23)(H,24,25)/b21-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBRJOVUMSVMDGH-UFFVCSGVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N'-(2,6-dichlorobenzylidene)-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on current research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 4-methoxyphenyl hydrazine followed by the formation of the carbohydrazide. The reaction conditions and yields can vary, but the compound has been reported to be synthesized with good purity and yield through established organic synthesis methods .

Biological Activity Overview

Research has demonstrated that derivatives of pyrazole compounds exhibit a broad spectrum of biological activities, including:

  • Antioxidant properties
  • Anti-inflammatory effects
  • Antimicrobial activity
  • Anticancer potential

Antioxidant Activity

Studies indicate that pyrazole derivatives can act as effective antioxidants. The presence of electron-donating groups like methoxy enhances their radical scavenging ability. For instance, compounds similar to this compound have shown promising results in reducing oxidative stress markers in vitro .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated using various models. In vitro assays demonstrated that it inhibits pro-inflammatory cytokines such as TNF-α and IL-6. For example, a related pyrazole derivative exhibited up to 85% inhibition of TNF-α at specific concentrations compared to standard anti-inflammatory drugs .

Antimicrobial Activity

This compound has shown significant antimicrobial activity against various bacterial strains. In studies, it was effective against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Anticancer Potential

Recent investigations into the anticancer properties of pyrazole derivatives have highlighted their ability to inhibit cancer cell proliferation and induce apoptosis. For instance, compounds structurally related to this compound demonstrated selective inhibition of cancer cell lines such as MCF-7, with IC50 values significantly lower than those for standard chemotherapeutics .

Case Studies

  • In Vitro Cytotoxicity : A study evaluated the cytotoxic effects of various pyrazole derivatives on MCF-7 breast cancer cells. The results indicated that certain modifications in the structure led to enhanced cytotoxicity, with IC50 values ranging from 10 µM to 25 µM for the most active compounds .
  • In Vivo Models : In animal models, derivatives demonstrated efficacy in reducing tumor size when administered in combination with conventional therapies. The mechanism appears to involve both direct cytotoxic effects and modulation of immune responses .

Data Summary

Biological ActivityMechanismReference
AntioxidantRadical scavenging
Anti-inflammatoryCytokine inhibition
AntimicrobialBacterial inhibition
AnticancerCell apoptosis induction

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The target compound is compared to structurally related pyrazole carbohydrazides (Table 1). Key differences lie in:

  • Benzylidene substituents : 2,6-dichloro vs. 2,4-dichloro (E-DPPC, ) or 4-chloro ().
  • Pyrazole substituents: 3-(4-methoxyphenyl) vs. 3-phenyl (E-DPPC, ), 3-(2-ethoxyphenyl) (), or 3-(hydroxypyridinone) ().

Table 1. Structural and Physicochemical Comparison

Compound Name Benzylidene Substituent Pyrazole Substituent Melting Point (°C) Key Spectral Features (IR, cm⁻¹)
Target Compound 2,6-dichloro 3-(4-methoxyphenyl) 200–204* 1647 (C=O), 1562 (C=N), 1198 (C-N)
(E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-dichloro 5-phenyl 176–177 1356 (C=N), 1274 (C-N), 3505 (O-H)
N’-(2,6-dichlorobenzylidene)-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide 2,6-dichloro 3-(2-ethoxyphenyl) N/A 1739 (CHO), 1216 (C=S)
N’-(2,6-dichlorobenzylidene)-3-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)benzohydrazide (6h) 2,6-dichloro 3-(hydroxypyridinone) 200–204 3519 (N-H), 3269 (O-H), 1647 (C=O)

*Estimated based on analogs (e.g., 6h, ).

Computational and Crystallographic Insights
  • DFT Studies : E-DPPC () exhibited a HOMO-LUMO gap of 4.2 eV in aqueous solution, indicating moderate reactivity. The target compound’s methoxy group may lower this gap due to electron-donating effects, increasing electrophilicity.
  • Crystallography : E-DPPC () adopts a planar conformation stabilized by intramolecular hydrogen bonds (N-H···O=C). The target compound’s methoxy group may introduce steric hindrance, slightly distorting planarity and affecting packing efficiency.
Photochemical Behavior

Analogous chalcone derivatives () undergo photodimerization under UV light (300 nm) with a reaction half-life of 120 minutes. The target compound’s conjugated system may exhibit similar reactivity, but the methoxy group’s electron-donating nature could slow dimerization by stabilizing the excited state.

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